Cannabidiol dimethyl ether

Description

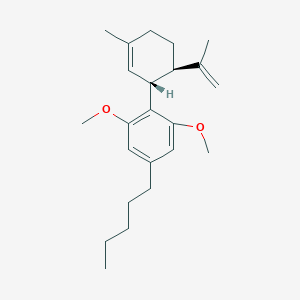

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethoxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O2/c1-7-8-9-10-18-14-21(24-5)23(22(15-18)25-6)20-13-17(4)11-12-19(20)16(2)3/h13-15,19-20H,2,7-12H2,1,3-6H3/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBGHBAVRNATET-VQTJNVASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1)OC)[C@@H]2C=C(CC[C@H]2C(=C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00924752 | |

| Record name | Cannabidiol dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242-67-7 | |

| Record name | Cannabidiol dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001242677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabidiol dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABIDIOL DIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK7IHZ7MIM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Cannabidiol Dimethyl Ether

Derivatization to Advanced Chemical Entities

The conversion of cannabidiol dimethyl ether into advanced chemical entities is a significant area of research, enabling the synthesis of various cannabinoids and their analogues. These synthetic routes offer pathways to compounds that may be difficult to obtain from natural sources or allow for the creation of novel molecules with unique properties.

Researchers have also explored the synthesis of the major metabolites of CBD, such as (-)-7-hydroxy-CBD and (-)-CBD-7-oic acid, starting from CBD dimethyl ether. lumirlab.com The synthesis of these metabolites is crucial for studying the pharmacology and metabolism of CBD. The general approach involves the conversion of CBD to its dimethyl ether, followed by a series of reactions to introduce the desired functional groups. lumirlab.com

One synthetic strategy towards (-)-cannabidiol and its dimethyl ether involves the fragmentation of a substituted 9-bromocamphor (B1239878) derivative. acs.org This method provides a route to various α-arylated camphor (B46023) derivatives, which are key intermediates in the synthesis of these cannabinoids. acs.org

The following table summarizes the derivatization of this compound into various advanced chemical entities as reported in the literature.

Table 1: Derivatization of this compound

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| (-)-trans-CBD dimethyl ether | 1. HBr (stoichiometric excess), -15 °C 2. Mono-demethylation 3. Cyclization at ambient temperature 4. Boron tribromide (deprotection) 5. Potassium tert-butoxide | (-)-trans-Δ⁹-THC | 75 | rsc.org |

| CBD | Dimethyl sulfate, potassium carbonate in acetone | This compound | Not Specified | lumirlab.com |

| This compound | meta-Chloroperbenzoic acid | Epoxide of CBD dimethyl ether | Not Specified | lumirlab.com |

The modification of this compound has also been explored to create analogues with specific biological activities. For example, research has shown that the methylation of CBD's resorcinol (B1680541) ring can significantly enhance its inhibitory activity against 15-lipoxygenase (15-LOX), an enzyme implicated in the development of atherosclerosis. nih.govwikipedia.org

Studies have demonstrated that while CBD itself inhibits 15-LOX, its monomethylated and dimethylated derivatives are significantly more potent. nih.gov Specifically, cannabidiol-2',6'-dimethyl ether (CBDD) was found to be a highly potent and selective inhibitor of 15-LOX. nih.gov This highlights the potential of using this compound as a lead compound for the development of new therapeutic agents. nih.govresearchgate.net

The table below presents the inhibitory activity of CBD and its methylated derivatives on 15-LOX.

Table 2: Inhibitory Activity of CBD Derivatives on 15-LOX

| Compound | IC₅₀ (µM) for 15-LOX Inhibition | Selectivity for 15-LOX (5-LOX/15-LOX IC₅₀ ratio) | Reference |

|---|---|---|---|

| Cannabidiol (CBD) | 2.56 | Not Specified | nih.gov |

| CBD-2'-monomethyl ether | More potent than CBD | Not Specified | nih.gov |

Preclinical Pharmacological Investigations of Cannabidiol Dimethyl Ether

Enzymatic Target Modulation

Emerging research has focused on the enzymatic target modulation of Cannabidiol (B1668261) Dimethyl Ether (CBDD), revealing its distinct interaction profile compared to its parent compound, cannabidiol (CBD). These investigations have primarily centered on its effects on lipoxygenase and cytochrome P450 enzymes, highlighting its potential as a selective inhibitor.

Lipoxygenase Inhibition Profile

CBDD has demonstrated a significant and selective inhibitory effect on the lipoxygenase (LOX) family of enzymes, which are involved in the metabolism of polyunsaturated fatty acids and play a role in inflammatory pathways.

Selective Inhibition of 15-Lipoxygenase (15-LOX)

Preclinical studies have consistently identified Cannabidiol Dimethyl Ether (CBDD) as a potent and highly selective inhibitor of 15-lipoxygenase (15-LOX). wikipedia.orgnih.govnih.gov This enzyme is implicated in the development of atherosclerosis through its role in the oxidation of low-density lipoprotein (LDL). nih.govnih.gov The methylation of the resorcinolic hydroxyl groups in CBD to form CBDD appears to be a critical factor for this enhanced potency and selectivity. nih.govresearchgate.net In contrast to its strong effect on 15-LOX, CBDD shows minimal to no inhibitory activity against 5-lipoxygenase (5-LOX), even at high concentrations. nih.govpharm.or.jp This selectivity is a key feature of its pharmacological profile.

Quantitative Inhibition Parameters (IC50 values)

The inhibitory potency of this compound (CBDD) against 15-lipoxygenase (15-LOX) has been quantified through the determination of its half-maximal inhibitory concentration (IC50). For the 15-LOX-catalyzed oxygenation of linoleic acid, CBDD exhibits a potent IC50 value of 0.28 µM. nih.govresearchgate.net In comparison, the parent compound, cannabidiol (CBD), is significantly less potent, with an IC50 value of 2.56 µM for the same reaction. nih.govresearchgate.net When arachidonic acid is the substrate, the IC50 value for CBDD is 0.92 µM, whereas for CBD it is 12.38 µM. nih.govpharm.or.jp The selectivity of CBDD for 15-LOX over 5-LOX is remarkable, with a reported selectivity ratio (IC50 of 5-LOX / IC50 of 15-LOX) of over 700. nih.govresearchgate.net

| Compound | Substrate | IC50 Value (µM) |

| This compound (CBDD) | Linoleic Acid | 0.28 nih.govresearchgate.net |

| Arachidonic Acid | 0.92 nih.govpharm.or.jp | |

| Cannabidiol (CBD) | Linoleic Acid | 2.56 nih.govresearchgate.net |

| Arachidonic Acid | 12.38 nih.govpharm.or.jp |

Mechanistic Implications for 15-LOX Pathway Regulation

The potent and selective inhibition of 15-lipoxygenase (15-LOX) by this compound (CBDD) carries significant mechanistic implications for the regulation of the 15-LOX pathway. This pathway is critically involved in the oxidative modification of polyunsaturated fatty acids within low-density lipoprotein (LDL), a key event in the pathogenesis of atherosclerosis. nih.govnih.gov By inhibiting 15-LOX, CBDD effectively blocks the formation of oxidized LDL, a primary contributor to the development of atherosclerotic plaques. nih.govnih.gov It is suggested that CBDD may exert its inhibitory effect by interfering with the formation of hydroperoxides from polyunsaturated fatty acids. nih.gov The methylation of the resorcinolic hydroxyl groups in CBD to create CBDD is thought to enhance its inhibitory selectivity towards specific steps in the 15-LOX-mediated oxygenation process. nih.gov

Cytochrome P450 Enzyme Interaction

In addition to its effects on lipoxygenases, this compound (CBDD) has been investigated for its interaction with the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the metabolism of a wide range of xenobiotics, including many therapeutic drugs.

Modulation of CYP2C19 Catalytic Activity

Studies examining the effect of this compound (CBDD) on cytochrome P450 enzymes have shown that it can modulate the catalytic activity of CYP2C19. researchgate.net Research indicates that while CBD is a potent inhibitor of CYP2C19, the dimethylated form, CBDD, exhibits a lower inhibitory potency. researchgate.netresearchgate.net The IC50 value for the inhibition of (S)-mephenytoin 4'-hydroxylase activity by recombinant CYP2C19 was determined to be 14.8 µM for CBDD. researchgate.netresearchgate.netnih.gov This is notably higher than the IC50 value for cannabidiol (CBD) and its monomethylated derivative, suggesting that the presence of both methoxy (B1213986) groups on the resorcinol (B1680541) ring diminishes the inhibitory effect on this particular enzyme. researchgate.netresearchgate.netnih.gov

| Compound | Enzyme | IC50 Value (µM) |

| This compound (CBDD) | CYP2C19 | 14.8 researchgate.netresearchgate.netnih.gov |

| Cannabidiol (CBD) | CYP2C19 | 2.51 researchgate.netnih.gov |

| Cannabidiol-2'-monomethyl ether | CYP2C19 | 1.88 researchgate.netresearchgate.netnih.gov |

Systemic Biological Effects in Preclinical Models

This compound (CBD-DME), a synthetic derivative of cannabidiol (CBD), has been investigated for its effects on body weight in preclinical models. In a study utilizing apolipoprotein E (ApoE)-deficient mice, which are prone to developing lipid metabolism abnormalities, administration of CBD-DME was found to stimulate body weight gain. nih.govmdpi.com This effect was particularly noted in mice between 10 and 20 weeks of age. nih.gov These findings suggest a potential role for CBD-DME in the regulation of body weight, particularly in models with compromised lipid metabolism. nih.govmdpi.com

In contrast, studies on the parent compound, cannabidiol (CBD), have shown different effects on body weight. Repeated administration of CBD in rats has been demonstrated to decrease body weight gain. nih.gov This effect was suggested to be mediated through the cannabinoid receptor 2 (CB2). nih.gov The differing effects of CBD and CBD-DME on body weight highlight the significance of the dimethyl ether modification on the pharmacological activity of the cannabidiol scaffold.

Table 1: Effects of this compound and Cannabidiol on Body Weight in Animal Models

| Compound | Animal Model | Effect on Body Weight | Reference |

|---|---|---|---|

| This compound | ApoE-deficient mice | Stimulated weight gain | nih.govmdpi.com |

| Cannabidiol | Wistar rats | Decreased weight gain | nih.gov |

Modulation of Metabolic Regulation Pathways

Structure-Activity Relationship (SAR) Analysis

The methylation of the resorcinol moiety in cannabidiol (CBD) significantly influences its biological activity. This is evident in the differential effects observed between CBD, its monomethyl ether (CBDM), and its dimethyl ether (CBD-DME) on various enzymatic targets.

One key area where this is prominent is in the inhibition of lipoxygenase (LOX) enzymes. While CBD itself inhibits 15-lipoxygenase (15-LOX), its dimethylated derivative, CBD-DME, demonstrates a significantly more potent and selective inhibitory activity. nih.govresearchgate.net The number of methyl groups on the resorcinol ring appears to be a critical determinant for both the potency and selectivity of 15-LOX inhibition. nih.govresearchgate.net This enhanced activity of CBD-DME suggests its potential as a prototype for developing agents targeting conditions involving 15-LOX, such as atherosclerosis. nih.govnih.gov

Conversely, in the context of cytochrome P450 (CYP) enzyme inhibition, methylation of the resorcinol hydroxyl groups attenuates the inhibitory effect. Studies on CYP1A1 have shown that both free phenolic hydroxyl groups in the CBD structure are important for potent inhibition. jst.go.jpnih.gov The inhibitory potency decreases with methylation, with CBD being a more potent inhibitor than CBDM, which in turn is more potent than CBD-DME. jst.go.jpnih.gov A similar trend is observed with CYP2C19 inhibition, where the inhibitory effect of CBD-DME is lower than that of both CBD and CBDM, indicating the importance of at least one free phenolic hydroxyl group for potent inhibition of this enzyme. pharmgkb.org

These findings underscore that the methylation of the resorcinol moiety is a critical structural modification that can either enhance or diminish the bioactivity of cannabidiol derivatives depending on the specific biological target. frontiersin.org

The pharmacological profile of this compound (CBD-DME) exhibits notable differences when compared to its parent compound, cannabidiol (CBD), and other related derivatives. A primary distinction lies in their interaction with metabolic enzymes.

In terms of lipoxygenase (LOX) inhibition, CBD-DME is a more potent and selective inhibitor of 15-LOX than CBD. nih.govresearchgate.netbbiosci.com The IC₅₀ value for 15-LOX inhibition by CBD-DME is significantly lower than that of CBD, indicating a stronger inhibitory action. nih.govresearchgate.net This enhanced activity is attributed to the dimethylation of the resorcinol moiety. nih.govresearchgate.net

Conversely, for cytochrome P450 enzyme inhibition, the opposite is true. CBD is a more potent inhibitor of CYP1A1 and CYP2C19 than CBD-DME. jst.go.jpnih.govpharmgkb.org The presence of free hydroxyl groups on the resorcinol ring of CBD is crucial for its strong inhibitory effect on these enzymes. jst.go.jppharmgkb.org Methylation of these groups, as in CBD-DME, leads to a reduction in inhibitory potency. jst.go.jpnih.govpharmgkb.org

Furthermore, while CBD is known to not bind significantly to cannabinoid receptors CB1 and CB2, it has been shown that CBD-DME also has no binding affinity for these receptors. nih.gov In terms of metabolism, CBD can be converted to cannabielsoin, whereas CBD-DME is resistant to this metabolic pathway. nih.govnih.gov

Table 2: Comparative IC₅₀ Values for Enzyme Inhibition

| Compound | Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Cannabidiol (CBD) | 15-Lipoxygenase | 2.56 | nih.govresearchgate.net |

| This compound (CBD-DME) | 15-Lipoxygenase | 0.28 | nih.govresearchgate.net |

| Cannabidiol (CBD) | CYP1A1 | 0.355 | nih.gov |

| Cannabidiol-2'-monomethyl ether (CBDM) | CYP1A1 | 4.07 | jst.go.jpnih.gov |

| This compound (CBD-DME) | CYP1A1 | 23.0 | jst.go.jpnih.gov |

| Cannabidiol (CBD) | CYP2C19 | 2.51 | pharmgkb.org |

| Cannabidiol-2'-monomethyl ether (CBDM) | CYP2C19 | 1.88 | pharmgkb.org |

| This compound (CBD-DME) | CYP2C19 | 14.8 | pharmgkb.org |

Analytical Techniques Utilized in Cannabidiol Dimethyl Ether Research

Chromatographic Separation and Identification Methodologies

Chromatography is a foundational technique in analytical chemistry for separating complex mixtures into their individual components. kau.edu.sa The separation is based on the differential distribution of the analyte between a stationary phase and a mobile phase. kau.edu.sa For a compound like Cannabidiol (B1668261) Dimethyl Ether, both gas and liquid chromatography, coupled with mass spectrometry, are invaluable for its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. While cannabinoids with free hydroxyl groups often require a derivatization step (e.g., silylation) to increase their volatility and prevent thermal degradation during analysis, the etherified nature of CBDDME makes it more amenable to direct GC-MS analysis. nih.gov

In metabolic studies, GC-MS has been instrumental. For instance, research on the in vivo and in vitro metabolism of CBDDME in guinea pigs successfully identified an epoxide metabolite, 1S,2R-epoxy-CBDD, using GC-MS, demonstrating the technique's utility in tracking biotransformation products. nih.gov The mass spectrometer fragments the eluted compounds into characteristic ions, and the resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries. frontiersin.orgcaymanchem.com

Table 1: Example GC-MS Parameters for Cannabinoid Analysis

| Parameter | Value/Description |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column frontiersin.org |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) frontiersin.org |

| Injector Temp | 250-280 °C |

| Oven Program | Temperature gradient (e.g., start at 150°C, ramp to 300°C) |

| MS Ionization | Electron Ionization (EI) at 70 eV caymanchem.com |

| MS Detector | Quadrupole or Time-of-Flight (TOF) frontiersin.org |

| Data Acquisition | Scan mode (e.g., 55-700 Da) frontiersin.org |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing non-volatile, polar, and thermally labile compounds, as it does not require the analyte to be vaporized. This makes it ideal for the direct analysis of many cannabinoids and their derivatives without the need for chemical derivatization. nih.govmdpi.com High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systems are typically used.

In the analysis of CBDDME and related structures, LC-MS is used for identification, purification, and quantification. mdpi.com Reversed-phase chromatography is common, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization efficiency. nih.govunimore.it Coupling the liquid chromatograph to a tandem mass spectrometer (MS/MS) or a high-resolution mass spectrometer (HRMS), such as an Orbitrap, allows for highly sensitive and selective detection, providing accurate mass measurements that further confirm the elemental composition of the molecule and its fragments. nih.govsci-hub.se

Table 2: Typical LC-MS System Configuration for Cannabinoid Analysis

| Parameter | Value/Description |

|---|---|

| Column | C18 reversed-phase (e.g., 2.6 µm particle size, 100 x 3 mm) mdpi.com |

| Mobile Phase A | Water with 0.1% Formic Acid mdpi.com |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid mdpi.com |

| Elution | Gradient elution (e.g., increasing percentage of Mobile Phase B over time) frontiersin.orgnih.gov |

| Flow Rate | 0.4-0.6 mL/min nih.govmdpi.com |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ), Time-of-Flight (TOF), or Orbitrap sci-hub.se |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification or full scan for identification mdpi.com |

Spectroscopic Characterization Methodologies

Spectroscopy involves the interaction of electromagnetic radiation with matter. The resulting spectra provide detailed information about a molecule's structure and functional groups. For the definitive characterization of Cannabidiol Dimethyl Ether, several spectroscopic techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to unambiguously assign the structure of CBDDME. sci-hub.se

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For CBDDME, characteristic signals would include those for the aromatic protons, the two distinct methoxy (B1213986) (–OCH₃) groups, the olefinic protons in the cyclohexene (B86901) ring, and the various aliphatic protons of the pentyl chain and the ring system. mdpi.comtandfonline.com The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The synthesis of CBDDME and its derivatives is routinely confirmed using NMR spectroscopy. cannabissciencetech.comscholaris.cagoogle.com

Table 3: Illustrative ¹H NMR Chemical Shifts for a this compound Derivative Data based on the related compound 3-thiosemicarbazone–CBD–dimethylether (9) in DMSO-d₆ mdpi.com

| Proton Signal (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.36 | s | Imine proton (H-C=N) |

| 6.69 | s | Aromatic proton |

| 5.21 | s | Olefinic proton |

| 3.80 | s | Methoxy protons (–OCH₃) |

| 3.62 | s | Methoxy protons (–OCH₃) |

| 2.94 | m | Allylic protons |

| 0.92 | t | Terminal methyl protons (pentyl chain) |

(Note: 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet. This data is for a derivative and serves as an example of the types of signals observed).

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. The resulting FTIR spectrum shows these absorptions as peaks.

For CBDDME, the FTIR spectrum is a key confirmation of its structure. A crucial feature is the absence of a broad absorption band in the 3200-3600 cm⁻¹ region, which would indicate the O-H stretch of the phenolic hydroxyl groups present in its precursor, cannabidiol. future4200.com Instead, the spectrum is dominated by other characteristic peaks, including strong C-O-C stretches for the two ether groups, C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C=C stretching from the aromatic ring. mdpi.comgoogle.com

Table 4: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050 | C-H Stretch | Aromatic C-H |

| 2850-2960 | C-H Stretch | Aliphatic C-H (CH₂, CH₃) |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic structure, particularly conjugated π-electron systems. The UV spectrum of CBDDME is primarily defined by the substituted benzene (B151609) ring chromophore.

Historically, UV-Vis spectroscopy played a significant role in the initial structural determination of cannabidiol by comparing the spectra of CBD and CBDDME to known resorcinol (B1680541) and catechol derivatives. future4200.comdtic.mil The spectrum of CBDDME shows a striking similarity to that of 5-n-amylresorcinol dimethyl ether, exhibiting characteristic absorption maxima (λmax). future4200.com This technique is also used to confirm purity and for quantification in conjunction with HPLC. frontiersin.org

Table 5: UV Absorption Maxima for this compound and Related Compounds

| Compound | λmax (nm) |

|---|---|

| This compound | ~274, ~282 |

| 5-n-Amylresorcinol Dimethyl Ether | ~274, ~282 |

| 4-n-Amylcatechol Dimethyl Ether | ~277, ~284 |

Data derived from comparative spectroscopic studies. future4200.com

Advanced Research Applications and Future Perspectives

Utility as a Pharmacological Probe for Biological Pathways

A key application of Cannabidiol (B1668261) dimethyl ether in research is its function as a highly selective pharmacological probe, particularly for the 15-lipoxygenase (15-LOX) pathway. nih.govnih.govresearchgate.net Pharmacological probes are essential tools that allow scientists to selectively interact with specific biological targets, like enzymes or receptors, to investigate their roles in health and disease.

CBDD has been identified as a potent and highly selective inhibitor of the 15-LOX enzyme. nih.govwikipedia.orgbbiosci.com This selectivity is crucial; research shows that while its parent compound, CBD, inhibits multiple lipoxygenase (LOX) isoforms, CBDD's inhibitory action is significantly more focused on 15-LOX. nih.govbbiosci.com The methylation of the resorcinol (B1680541) hydroxyl groups in the CBD structure is a key determinant for this enhanced potency and selectivity. nih.govresearchgate.net Studies report that the 50% inhibitory concentration (IC₅₀) value for CBDD against 15-LOX is 0.28 µM, and its selectivity for 15-LOX over 5-LOX is more than 700-fold. nih.govresearchgate.net

This high degree of selectivity makes CBDD an invaluable experimental tool. nih.govnih.gov Researchers can use CBDD to specifically block the 15-LOX pathway to study its precise contributions to disease processes, such as the enzymatic formation of oxidized low-density lipoprotein (ox-LDL), without the confounding effects of inhibiting other related pathways. nih.govnih.govpharm.or.jp

Potential as a Prototype for Therapeutic Development

The unique characteristics of CBDD also position it as a promising prototype for the development of new medicines for specific conditions. nih.govresearchgate.net Its ability to selectively target disease-implicated pathways opens avenues for creating novel therapeutics.

A significant area of investigation for CBDD's therapeutic potential is in the field of atherosclerosis. nih.govnih.govnewsciencepubl.com Atherosclerosis is a multifactorial disease characterized by chronic inflammation and the buildup of plaques in arteries, a process in which oxidized low-density lipoprotein (ox-LDL) is a key causal factor. nih.govpharm.or.jp

The enzyme 15-LOX plays a critical role in the development of atherosclerosis by catalyzing the oxidation of cholesteryl esters within LDL particles, leading to the formation of ox-LDL. nih.govnih.govpharm.or.jp Research has demonstrated that CBDD is a potent and selective inhibitor of this specific pathway. nih.govnih.gov It effectively abrogates the 15-LOX-mediated formation of ox-LDL. nih.govpharm.or.jp Importantly, studies have shown that CBDD specifically inhibits the enzymatic pathway of LDL oxidation without affecting the non-enzymatic, copper (Cu²⁺)-mediated oxidation pathway, further highlighting its specificity. nih.govnih.govpharm.or.jp

By preventing the formation of ox-LDL, a key step in the progression of atherosclerosis, CBDD presents itself as a valuable prototype for the design of new therapeutic agents aimed at treating or preventing this cardiovascular disease. nih.govnih.govresearchgate.net

| Compound | Target Enzyme | IC₅₀ Value (µM) | Selectivity (5-LOX/15-LOX IC₅₀ Ratio) |

|---|---|---|---|

| Cannabidiol (CBD) | 15-LOX | 2.56 | 28.8 |

| CBD-2'-monomethyl ether (CBDM) | 15-LOX | N/A | N/A |

| Cannabidiol dimethyl ether (CBDD) | 15-LOX | 0.28 | >700 |

Data sourced from studies on the inhibition of lipoxygenase isoforms by CBD and its methylated derivatives. nih.govbbiosci.comresearchgate.net

The fundamental structure of cannabinoids, including CBD and its derivatives like CBDD, serves as a versatile chemical scaffold in drug discovery. researchgate.netacs.org Medicinal chemists utilize these core structures to synthesize novel chemical entities with potentially improved potency, efficacy, or pharmacokinetic properties. researchgate.netfrontiersin.org The unique terpenylalkylresorcinol structure of CBD can be modified in numerous ways to create a diverse chemical space for exploring new therapeutic applications. acs.org

One promising avenue of research involves the creation of thiosemicarbazone-based derivatives of cannabidiol. mdpi.comscribd.com Thiosemicarbazones are a class of compounds known for a wide range of biological activities, including antioxidant and enzyme-inhibiting properties. researchgate.netmdpi.comdicle.edu.tr

Recent studies have explored the synthesis of novel CBD-based thiosemicarbazones and evaluated their biological activities. mdpi.com These derivatives have demonstrated significant antioxidant activity and have shown potent inhibitory effects on the enzyme tyrosinase, which is involved in melanin (B1238610) production. mdpi.comscribd.com The addition of the thiosemicarbazone moiety appears to enhance the tyrosinase inhibitory activity of the CBD framework, with some derivatives showing potency comparable to the standard inhibitor, kojic acid. mdpi.com It is suggested that the thiosemicarbazone group may act as a copper-chelating agent, inhibiting copper-dependent enzymes like tyrosinase. mdpi.com

Interestingly, one study noted that substituting the hydroxyl groups with dimethyl ether groups, as is the case in CBDD, resulted in lower radical scavenging activity compared to other CBD-thiosemicarbazone derivatives with free hydroxyl groups. mdpi.comresearchgate.net This highlights the complex structure-activity relationships and the importance of specific functional groups in determining the biological effects of these novel compounds.

| Compound | Mushroom Tyrosinase Inhibition (IC₅₀ µM) |

|---|---|

| Cannabidiol (CBD) | > 100 |

| CBD-thiosemicarbazone Derivative 5 | 27.72 |

| CBD-thiosemicarbazone Derivative 6 | 29.38 |

| CBD-thiosemicarbazone Derivative 7 | 28.07 |

| CBD-thiosemicarbazone Derivative 8 | 42.16 |

| CBD-thiosemicarbazone Derivative 9 | 22.41 |

| Kojic Acid (Standard) | 35.33 |

Data sourced from a preliminary study evaluating the anti-tyrosinase properties of CBD-based thiosemicarbazones. mdpi.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing cannabidiol dimethyl ether, and how do they differ in yield and purity?

- Methodological Answer : this compound can be synthesized via condensation reactions involving intermediates like 2-lithioorcinol dimethyl ether and menthone derivatives. For instance, Adams' approach (1940s) utilized tricyclic lactam synthesis with precursors such as olivetol dimethyl ether . Alternative routes involve nitrogen analogs of THC, where intermediates like N-benzyl-2,6-dimethoxy-4-n-amylbenzaldehyde are condensed with imine anhydrides under stereoselective conditions . Key variables affecting yield include solvent polarity, catalyst selection (e.g., acid/base catalysts), and reaction temperature. Purity is typically validated via UV/Vis spectroscopy (λmax ~284 nm) and chromatographic methods (e.g., HPLC with acetonitrile/methanol mobile phases) .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for confirming its configuration?

- Methodological Answer : Structural elucidation relies on a combination of UV spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. For example, UV absorption spectra (221–284 nm) are compared to model compounds to verify conjugation patterns . NMR (1H and 13C) identifies key functional groups like methyl ethers (δ 3.3–3.5 ppm) and aromatic protons. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C22H28O2, MW 324.5) . Discrepancies in spectral data (e.g., unexpected peaks) may indicate impurities or isomerization, necessitating recrystallization or redistillation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Due to limited toxicological data, researchers should treat this compound as hazardous. Protocols include:

- Using explosion-proof equipment and non-sparking tools to mitigate flammability risks .

- Conducting reactions in well-ventilated fume hoods to avoid inhalation of vapors .

- Storing solutions in inert solvents (e.g., acetonitrile) at -20°C to prevent degradation .

- Validating solvent purity via pre-concentration and chromatography to eliminate interfering residues .

Advanced Research Questions

Q. How can reaction kinetics and catalytic efficiency be optimized in the synthesis of this compound?

- Methodological Answer : Kinetic studies require a combination of fixed-bed reactor experiments and computational modeling. For example, lumped reaction kinetic models (e.g., modified Langmuir-Hinshelwood mechanisms) can be parameterized using 240+ experimental data points to predict yield under varying temperatures (150–300°C) and pressures (10–50 bar) . Catalyst selection (e.g., Cu/ZnO-ZrO2/HZSM-5 bifunctional catalysts) influences selectivity by balancing acid and metal sites . Advanced optimization employs design-of-experiment (DoE) frameworks to identify interactions between variables like CO2 co-feed ratios and space velocity .

Q. What contradictions exist in the literature regarding the pharmacological activity of this compound, and how can these be resolved experimentally?

- Methodological Answer : Contradictions arise from inconsistent purity standards and residual THC contamination in CBD derivatives. To address this:

- Implement rigorous batch-specific analysis (e.g., certificates of analysis with ≥98% purity thresholds) .

- Use gas chromatography-mass spectrometry (GC-MS) to quantify THC levels below 0.1% .

- Design controlled in vitro assays (e.g., receptor-binding studies with CB1/CB2 knockout models) to isolate dimethyl ether-specific effects .

Q. What advanced spectroscopic or computational methods are emerging for studying the stability of this compound under varying environmental conditions?

- Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) combined with LC-MS/MS monitors degradation products like oxidized dimers . Computational tools (e.g., density functional theory (DFT)) predict bond dissociation energies to identify vulnerable sites (e.g., ether linkages). Isotopic labeling (e.g., deuterated methyl groups) tracks degradation pathways via NMR .

Data and Reproducibility

Q. How can researchers ensure reproducibility in studies involving this compound, given variability in synthetic protocols?

- Methodological Answer : Reproducibility requires:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.